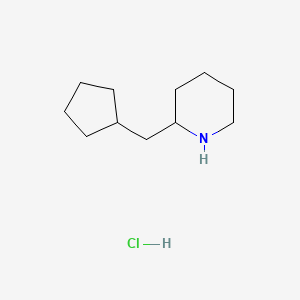

2-(Cyclopentylmethyl)piperidine hydrochloride

Description

2-(Cyclopentylmethyl)piperidine hydrochloride is a piperidine derivative with a cyclopentylmethyl substituent at the 2-position of the piperidine ring. Piperidine hydrochlorides are widely studied for their roles in medicinal chemistry, particularly in central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier.

Properties

IUPAC Name |

2-(cyclopentylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-6-10(5-1)9-11-7-3-4-8-12-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFASXOXFBOURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, such as biperiden, are known to target muscarinic receptors, which play a significant role in the central and peripheral nervous systems.

Mode of Action

Similar compounds like biperiden, a muscarinic antagonist, have been shown to competitively antagonize acetylcholine at cholinergic receptors in the corpus striatum, restoring balance.

Biochemical Analysis

Biochemical Properties

2-(Cyclopentylmethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with cholinesterase receptors, specifically binding to the catalytic site of the acetylcholinesterase enzyme. This interaction can inhibit the enzyme’s activity, affecting neurotransmission processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives can induce cell cycle arrest and programmed cell death (autophagy) in cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the benzyl-piperidine group in similar compounds provides good binding to the catalytic site of cholinesterase receptors, interacting with amino acid residues like tryptophan and phenylalanine. This binding can inhibit enzyme activity, leading to changes in neurotransmission and other cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that piperidine derivatives can undergo various chemical reactions, leading to the formation of different products. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is essential for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Cytochrome P450 enzymes play a significant role in the metabolism of piperidine derivatives, including this compound. These enzymes catalyze the oxidation and ring contraction of the compound, leading to the formation of different metabolites. The metabolic flux and levels of these metabolites can influence the compound’s biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

2-(Cyclopentylmethyl)piperidine hydrochloride is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a cyclopentylmethyl group. Its molecular structure can be represented as follows:

- Molecular Formula: CHClN

- Molecular Weight: 215.72 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine moiety is known for its ability to modulate neurotransmission, potentially influencing pathways related to mood regulation and cognitive function.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

- Antiviral Activity: Research indicates that certain piperidine derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds with similar structures have shown effectiveness against HIV-1 protease, suggesting potential applications in antiviral therapy .

- Neuroactive Effects: The piperidine scaffold is often associated with neuroactive compounds. Studies have demonstrated that modifications in the piperidine structure can lead to enhanced binding affinity for neurotransmitter receptors, which may result in improved therapeutic outcomes for neurological disorders.

Case Studies and Research Findings

A review of the literature reveals significant findings regarding the biological activity of this compound:

-

Antiviral Efficacy:

- A study demonstrated that related piperidine compounds exhibited IC values below 20 nM against viral targets, indicating strong inhibitory activity against viral enzymes .

- Molecular docking studies revealed favorable interactions between piperidine derivatives and HIV-1 protease, supporting their potential as antiviral agents .

-

Neuropharmacology:

- Comparative analysis of piperidine derivatives showed variations in local anesthetic activity and acute toxicity profiles, suggesting that structural modifications can significantly impact pharmacological effects .

- A case study involving a series of piperidines highlighted their role in modulating serotonin receptors, which are critical in treating mood disorders.

Data Table: Biological Activity Overview

| Activity Type | Compound | IC Value (nM) | Target |

|---|---|---|---|

| Antiviral | Piperidine Derivative | <20 | HIV-1 Protease |

| Neuroactive | 2-(Cyclopentylmethyl)piperidine | Varies | Serotonin Receptors |

| Local Anesthetic | Piperidine Analogs | Varies | Sodium Channels |

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(Cyclopentylmethyl)piperidine hydrochloride with analogs:

*Calculated properties for 2-(Cyclopentylmethyl)piperidine HCl based on structural analogs.

Key Observations:

- Lipophilicity : The cyclopentylmethyl group confers higher lipophilicity compared to polar derivatives like Migalastat HCl, enhancing blood-brain barrier penetration .

- Substituent Effects : Aromatic (e.g., diphenylmethyl in 2-DPMP) and heterocyclic (e.g., thienyl) groups alter receptor binding profiles compared to aliphatic cyclopentylmethyl .

- Positional Isomerism : 2- vs. 4-substitution (e.g., cyclopentylmethyl) may influence steric interactions and metabolic stability .

Preparation Methods

Conversion to Hydrochloride Salt

- The free base amine is dissolved in an organic solvent such as isopropanol or toluene.

- Concentrated hydrochloric acid or dry hydrogen chloride gas is introduced to the solution at low temperature (0–5°C) to form the hydrochloride salt.

- The salt typically crystallizes out upon cooling and can be isolated by filtration, washed, and dried.

Insights from Related Piperidine Hydrochloride Preparations

A patent (CS248547B1) describes a two-step process for preparing 2-piperidinoethyl chloride hydrochloride involving initial formation of a 2-hydroxyethyl derivative, followed by chlorination with thionyl chloride in toluene at 70–85°C. This process highlights the use of inert solvents and controlled temperature to optimize yield and purity.

Another patent (EP0223403A2) details the preparation of piperidine derivatives and their hydrochloride salts by reaction with acid in solvents like isopropanol, followed by crystallization at low temperatures to obtain high-purity hydrochloride salts.

These methods emphasize the importance of solvent choice, temperature control, and purification steps such as recrystallization to achieve a high-quality hydrochloride salt.

Comparative Data Table of Preparation Parameters (Inferred from Related Compounds)

| Parameter | Typical Conditions for Piperidine Derivatives | Notes |

|---|---|---|

| Alkylation agent | Cyclopentylmethyl halide or cyclopentanone (for reductive amination) | Choice depends on availability and desired selectivity |

| Solvent for alkylation | Ethanol, methanol, or aprotic solvents like THF | Solvent affects reaction rate and selectivity |

| Reducing agent (if reductive amination) | Sodium cyanoborohydride, hydrogen with Pd/C catalyst | Mild reducing agents preferred for selectivity |

| Hydrochloride formation | Concentrated HCl or dry HCl gas in isopropanol or toluene | Low temperature (0–5°C) to ensure crystallization |

| Crystallization temperature | 0–5°C | Promotes formation of pure hydrochloride salt |

| Purification | Recrystallization from isopropanol-water mixtures | Removes impurities and improves salt quality |

| Yield (related compounds) | 70–95% | Dependent on reaction conditions and purification steps |

Research Findings and Notes

The two-step approach involving initial functionalization followed by salt formation is the most commonly reported and practical method for piperidine hydrochlorides.

Attempts at one-step syntheses, such as direct chlorination or alkylation in chloroform, have yielded lower efficiencies (~28%) and are considered less practical.

Use of inert solvents like toluene during chlorination or salt formation enhances product isolation and purity.

Temperature control during salt formation is critical to obtain crystalline hydrochloride salts suitable for pharmaceutical applications.

Purification by recrystallization from isopropanol-water mixtures is effective in removing residual impurities and achieving a stable hemihydrate or anhydrate form of the hydrochloride salt.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Cyclopentylmethyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood.

- Emergency Procedures : For accidental exposure, rinse skin/eyes with water for 15 minutes (inhalation requires immediate fresh air). Contaminated clothing must be removed and washed .

- Storage : Store in a cool, dry place away from oxidizing agents and heat sources. Use airtight containers to prevent moisture absorption .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm cyclopentylmethyl and piperidine moieties. Compare peaks to reference spectra (e.g., PubChem data for similar piperidine derivatives) .

- HPLC/MS : Quantify purity (>95% recommended) and detect impurities via reverse-phase chromatography with UV detection at 254 nm .

- Melting Point Analysis : Compare observed values to literature data (if available) to assess crystallinity .

Q. What solvent systems are compatible with this compound for reaction optimization?

- Methodological Answer :

- Polar Solvents : Methanol, ethanol, and DMF are suitable for nucleophilic substitutions or reductions. Avoid chlorinated solvents (e.g., dichloromethane) if reactive intermediates are present .

- Aqueous Compatibility : Limited solubility in water; use biphasic systems (e.g., water/ethyl acetate) for extraction .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Tools like Gaussian or ORCA can optimize reaction conditions (e.g., temperature, catalyst loading) .

- Docking Studies : For biological applications, model interactions with target receptors (e.g., GPCRs) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and IR spectroscopy for functional groups .

- Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry and resolve ambiguous NOE signals .

Q. How to mitigate instability of this compound under varying pH conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.